molecular formula C12H21N2O3PS<br>C12H21N2O3PS<br>(CH3)2CHC4N2H(CH3)OPS(OC2H5)2 B1670403 Diazinon CAS No. 333-41-5

Diazinon

Cat. No.: B1670403
CAS No.: 333-41-5
M. Wt: 304.35 g/mol
InChI Key: FHIVAFMUCKRCQO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diazinon, an organophosphorus pesticide, primarily targets the nervous system . Its main target is the enzyme acetylcholinesterase (AChE), which plays a crucial role in the transmission of nervous signals .

Mode of Action

This compound acts as a contact, stomach, and respiratory poison . It inhibits the activity of AChE, leading to an abnormal accumulation of acetylcholine (ACh) in the neuromuscular synapses and cholinergic brain synapses . This results in constant neuronal activity and excitation, leading to the paralysis and death of the pests .

Biochemical Pathways

This compound affects several biochemical pathways. The microbial degradation of this compound is found to be more effective than physicochemical methods for its complete clean-up from contaminated environments . A variety of this compound-degrading enzymes, such as hydrolase, acid phosphatase, laccase, cytochrome P450, and flavin monooxygenase, play a crucial role in the biodegradation of this compound .

Pharmacokinetics

Percutaneous absorption of topically administered this compound depends on the animal species, the administered dose, and the extension of the treated body surface . Only a relatively small amount is absorbed into the blood after topical administration .

Result of Action

The result of this compound’s action is the paralysis and death of the pests. This is due to the constant neuronal activity and excitation caused by the inhibition of AChE and the subsequent abnormal accumulation of ACh .

Action Environment

This compound can be released into the environment during its production and use as a pesticide . It is found in all environmental compartments with no pronounced tendency to partition to a particular compartment . This compound is moderately persistent and mobile in the environment . The continuous application of this compound in agricultural activities has caused both ecological risk and biological hazards in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimpylate is synthesized through the reaction of diethyl phosphorochloridothioate with 2-isopropyl-6-methyl-4-hydroxypyrimidine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phosphorothioate ester bond .

Industrial Production Methods: Industrial production of Dimpylate involves large-scale synthesis using the same basic reaction but optimized for efficiency and yield. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Dimpylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Dimpylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Dimpylate is part of the organophosphate class of insecticides, which includes several similar compounds:

    Malathion: Another organophosphate insecticide with a similar mechanism of action but lower toxicity to mammals.

    Parathion: A more toxic organophosphate insecticide, often used in agricultural settings.

    Chlorpyrifos: Widely used in agriculture, with a similar mode of action but different chemical structure.

Uniqueness of Dimpylate: Dimpylate is unique in its balance of efficacy and safety. It is effective against a wide range of pests but has a relatively lower toxicity to mammals compared to some other organophosphates .

Properties

IUPAC Name

diethoxy-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3
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InChI Key

FHIVAFMUCKRCQO-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C
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Molecular Formula

C12H21N2O3PS, Array
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DSSTOX Substance ID

DTXSID9020407
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Molecular Weight

304.35 g/mol
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Physical Description

Liquid; light to dark brown. Sinks in water. Commercial solutions can contain ethanol/xylene/acetone with a flash point in the range 82-105 °F., Colorless liquid with a faint ester-like odor. [insecticide]; [NIOSH], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TECHNICAL-GRADE PRODUCT: PALE YELLOW-TO-DARK BROWN., Colorless liquid with a faint ester-like odor., Colorless liquid with a faint ester-like odor. [insecticide] [Note: Technical grade is pale to dark brown.]
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Boiling Point

Decomposes >248 °F (NTP, 1992), BP: 125 °C at 1 mm Hg, decomposes, Decomposes
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Flash Point

82 to 105 °F (commercial solutions) (NTP, 1992), 104.4 °C c.c., 180 °F
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Completely miscible with common organic solvents, e.g. ethers, alcohols, benzene, toluene, hexane, cyclohexane, dichloromethane, acetone, petroleum oils., Freely soluble in ketones, Solubility in water: 0.004% at 20 °C, Solubility in water: 60 mg/L at 20 °C, In water, 40 mg/L at 25 °C, 0.04 mg/mL at 25 °C, Solubility in water, mg/l at 20 °C: 60 (practically insoluble), 0.004%
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Density

1.117 at 68 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.116-1.118 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.12
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Vapor Pressure

0.0001 mmHg (NIOSH, 2023), 0.0001 [mmHg], 9.01X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0001 mmHg
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Mechanism of Action

PURE DIAZINON IS POOR ANTICHOLINESTERASE, BUT IS READILY CONVERTED TO STRONG INHIBITOR UPON STORAGE OR HEATING, PARTICULARLY IN PRESENCE OF TRACE OF MOISTURE. THERMAL DECOMPOSITION OF PURE DIAZINON ... PRODUCTS OBTAINED ARE PYROPHOSPHATES THAT PROBABLY ARE RESPONSIBLE FOR INCR IN ANTICHOLINESTERASE ACTIVITY., The organothiophosphate diazinon inhibits the target site acetylcholinesterase only after activation to its metabolite diazoxon. Commonly, the toxicity of xenobiotics toward aquatic organisms is expressed as a function of the external concentration and the resulting effect on the individual level after fixed exposure times. This approach does not account for the time dependency of internal processes such as uptake, metabolism, and interaction of the toxicant with the target site. Here, ...a mechanistic toxicodynamic model for Daphnia magna and diazoxon /is developed/, which accounts for the inhibition of the internal target site acetylcholinesterase and its link to the observable effect, immobilization, and mortality. The model was parametrized by experiments performed in vitro with the active metabolite diazoxon on enzyme extracts and in vivo with the parent compound diazinon. The mechanism of acetylcholinesterase inhibition was shown to occur irreversibly in two steps via formation of a reversible enzyme-inhibitor complex. The corresponding kinetic parameters revealed a very high sensitivity of acetylcholinesterase from D. magna toward diazoxon, which corresponds well with the high toxicity of diazinon toward this species. Recovery of enzyme activity but no recovery from immobilization was observed after in vivo exposure to diazinon. The toxicodynamic model combining all in vitro and in vivo parameters was successfully applied to describe the time course of immobilization in dependence of acetylcholinesterase activity during exposure to diazinon. The threshold value for enzyme activity below which immobilization set in amounted to 40% of the control activity. Furthermore, the model enabled the prediction of the time-dependent diazoxon concentration directly present at the target site.
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Color/Form

Colorless oil, Clear, colorless liquid

CAS No.

333-41-5
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Melting Point

< 25 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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